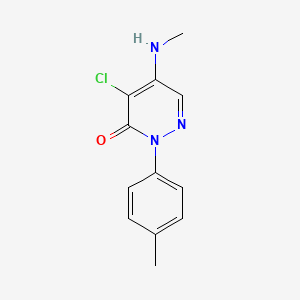

4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone (CMPP) is an organic compound belonging to the class of pyridazinones. It is a heterocyclic compound composed of a nitrogen-containing five-membered ring with a chlorine atom and two methyl substituents. CMPP is a white powder with a molecular weight of 243.75 g/mol and a melting point of 128-131°C. It is soluble in water and has a variety of applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications and Mechanisms

4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been studied for its herbicidal properties, notably its mechanism of action which involves the inhibition of photosynthesis and interference with chloroplast development. The compound is compared to other pyridazinone derivatives, highlighting its effectiveness in inhibiting the Hill reaction in plants, a critical step in the photosynthetic process. This mode of action is similar to other well-known herbicides but with additional biological properties, such as resistance to metabolic detoxication in plants, making it a subject of interest for agricultural applications (Hilton et al., 1969).

Analytical and Chemical Synthesis Applications

In analytical chemistry, 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been utilized as an internal standard for the gas chromatographic determination of pyrazon, showcasing its role in enhancing the accuracy of analytical methods. This application underlines its importance in the precise measurement of herbicide formulations and the detection of impurities in technical products, contributing to the safety and effectiveness of agricultural chemicals (Výboh et al., 1974).

Pharmacological and Biochemical Studies

Research extends into the pharmacological sphere, where derivatives of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone have been synthesized and evaluated for various biological activities. This includes studies on the potential inotropic and vasodilating activities of certain derivatives, suggesting the compound's relevance in the development of novel therapeutic agents. The synthesis of such derivatives highlights the compound's versatility as a precursor in medicinal chemistry, paving the way for the discovery of new drugs with significant health benefits (Okushima et al., 1987).

Inhibition of Carotenoid Synthesis

Further studies have explored the effects of 4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone and related compounds on the inhibition of carotenoid synthesis in plants. This research sheds light on the biochemical pathways affected by the herbicide, particularly the disruption of chloroplast development and the consequent impact on plant health. Such findings contribute to a better understanding of the compound's herbicidal action at a molecular level, offering insights into how it can be used more effectively and safely in agricultural practices (Bartels & Watson, 1978).

Eigenschaften

IUPAC Name |

4-chloro-5-(methylamino)-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUGRFVWBCQOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)

![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)